molecular formula C17H25N3 B4965775 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine

Cat. No. B4965775
M. Wt: 271.4 g/mol
InChI Key: FWBYJMCGXLLPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine, also known as EP, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine acts as a selective agonist of the sigma-1 receptor, a protein that is involved in various cellular processes including calcium signaling, neuroprotection, and protein folding. By binding to the sigma-1 receptor, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, this compound has been shown to increase neuronal survival and reduce oxidative stress. In oncology, this compound has been shown to induce apoptosis and inhibit tumor growth. In immunology, this compound has been shown to modulate cytokine production and reduce inflammation.

Advantages and Limitations for Lab Experiments

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine has several advantages for lab experiments, including its high purity and specificity for the sigma-1 receptor. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, further research is needed to fully understand the safety and efficacy of this compound in various applications.

Future Directions

There are several potential future directions for research on 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine. In neuroscience, further studies are needed to determine the optimal dosing and timing of this compound administration for neuroprotection. In oncology, further studies are needed to determine the efficacy of this compound in combination with other anti-cancer agents. In immunology, further studies are needed to determine the safety and efficacy of this compound in various autoimmune diseases. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine can be synthesized using a multi-step process, starting with the reaction of indole-3-acetic acid with ethylene oxide to form 2-(1H-indol-3-yl)ethanol. The resulting product is then reacted with piperidine and ethyl chloroformate to form this compound. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer. In immunology, this compound has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

1-ethyl-N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3/c1-2-20-11-8-15(9-12-20)18-10-7-14-13-19-17-6-4-3-5-16(14)17/h3-6,13,15,18-19H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBYJMCGXLLPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.